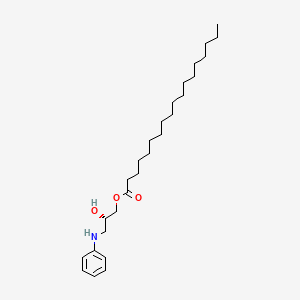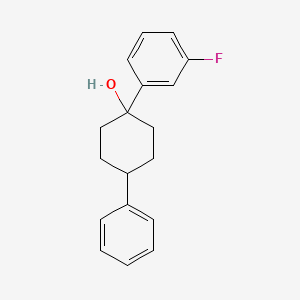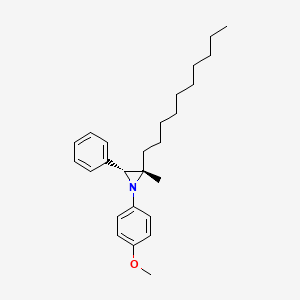
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester is a complex organic compound with the molecular formula C14H19BrO2. This compound is characterized by its unique structure, which includes a brominated cyclopentene ring and a pentenoic acid ester group. It is of interest in various fields of scientific research due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester typically involves multiple steps. One common method includes the bromination of a cyclopentene derivative followed by esterification with 4-pentenoic acid. The reaction conditions often require the use of solvents such as chloroform or ethyl acetate and may involve catalysts to facilitate the bromination and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated cyclopentene ring to a cyclopentane ring.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
科学的研究の応用
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester involves its interaction with specific molecular targets. The brominated cyclopentene ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and potentially lead to therapeutic effects .
類似化合物との比較
Similar Compounds
3-Bromo-2-methylpropene: This compound shares the brominated alkene structure but lacks the cyclopentene and ester groups.
2-Bromo-3-(2-propenyl)-2-cyclohexen-1-yl ester: Similar in structure but with a cyclohexene ring instead of a cyclopentene ring.
Uniqueness
Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and research .
特性
CAS番号 |
645421-51-8 |
|---|---|
分子式 |
C13H17BrO2 |
分子量 |
285.18 g/mol |
IUPAC名 |
(2-bromo-3-prop-2-enylcyclopent-2-en-1-yl) pent-4-enoate |
InChI |
InChI=1S/C13H17BrO2/c1-3-5-7-12(15)16-11-9-8-10(6-4-2)13(11)14/h3-4,11H,1-2,5-9H2 |
InChIキー |
VMNOTCAAJPEVRR-UHFFFAOYSA-N |
正規SMILES |
C=CCCC(=O)OC1CCC(=C1Br)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


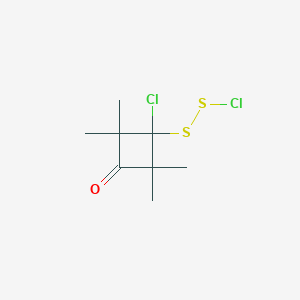
![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)
propanedinitrile](/img/structure/B15167346.png)
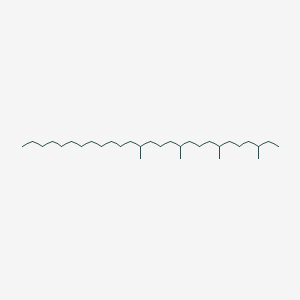
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)


![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
